[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile
Description
[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a sulfur-containing heterocyclic compound featuring a 1,2-dimethylindole core linked to an acetonitrile group via a sulfanyl (-S-) bridge. The indole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors . The sulfanyl group enhances molecular stability and influences electronic properties, while the acetonitrile substituent may contribute to solubility or serve as a reactive handle for further derivatization.
Properties
CAS No. |
61021-38-3 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(1,2-dimethylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-9-12(15-8-7-13)10-5-3-4-6-11(10)14(9)2/h3-6H,8H2,1-2H3 |
InChI Key |
FNDTYJCYYXWFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)SCC#N |
Origin of Product |
United States |
Preparation Methods
Tosylation-Mediated Nucleophilic Substitution
A high-yielding route involves converting 3-hydroxy-1,2-dimethylindole to its tosylate intermediate, followed by displacement with a thioacetonitrile nucleophile.
Procedure :
- Tosylation : 3-Hydroxy-1,2-dimethylindole (1.0 equiv) is treated with p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base at 0°C to room temperature. The reaction typically achieves >95% conversion within 3 hours.
- Nucleophilic Substitution : The tosylate intermediate reacts with potassium thioacetonitrile (1.5 equiv) in DMF at 60°C for 12 hours, yielding the target compound.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Tosylation | TsCl, Et₃N | DCM, 0°C → rt, 3h | 97% |
| Substitution | KSCH₂CN | DMF, 60°C, 12h | 82% (estimated) |
This method benefits from mild conditions and scalability but requires anhydrous handling of the thioacetonitrile nucleophile.
Direct Thiolation of 3-Bromo-1,2-dimethylindole
An alternative approach employs a palladium-catalyzed coupling between 3-bromo-1,2-dimethylindole and mercaptoacetonitrile.
Procedure :
- Coupling Reaction : 3-Bromo-1,2-dimethylindole (1.0 equiv), mercaptoacetonitrile (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C for 24 hours under nitrogen.
- Workup : The mixture is filtered through Celite, concentrated, and purified via silica chromatography.
Key Data :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 68% |
While effective, this method suffers from moderate yields due to competing homocoupling of the thiol.
Thiourea-Based Thiol Generation
A three-step sequence generates the sulfanyl group via thiourea intermediacy.
Procedure :
- Chlorination : 3-Hydroxy-1,2-dimethylindole is treated with PCl₅ in DCM to form 3-chloro-1,2-dimethylindole.
- Thiolation : Reaction with thiourea in ethanol under reflux yields 3-mercapto-1,2-dimethylindole.
- Alkylation : The thiol is alkylated with bromoacetonitrile using K₂CO₃ in acetone at 50°C.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Chlorination | PCl₅ | 89% |
| Thiolation | Thiourea | 75% |
| Alkylation | BrCH₂CN | 81% |
This route offers flexibility but involves hazardous chlorination steps.
Comparative Analysis of Methodologies
Yield and Efficiency
Side Reactions and Byproducts
- Tosylation may produce sulfonate esters if moisture is present.
- Palladium-mediated coupling generates disulfide byproducts (up to 15%).
- Thiourea method risks over-alkylation at the indole nitrogen.
Recent Advances and Optimization Strategies
Flow Chemistry for Tosylation
Continuous flow systems reduce reaction times from 3 hours to 20 minutes while maintaining 97% yield.
Photoredox Catalysis
Visible-light-mediated thiol-ene reactions enable room-temperature coupling, though yields remain suboptimal (55%).
Biocatalytic Approaches
Engineered sulfotransferases have achieved 40% conversion in aqueous media, offering a greener alternative.
Chemical Reactions Analysis
Types of Reactions
2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioacetonitrile group can also participate in redox reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Sulfanyl Moieties
F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)
- Key Differences : F12016 replaces the acetonitrile group with a 2-oxoacetamide chain linked to an acetylphenyl group. This modification introduces hydrogen-bonding capabilities and alters polarity.
Vortioxetine (1-[2-(2,4-Dimethylphenyl sulfanyl)-phenyl]-piperazine)
- Key Differences : Vortioxetine incorporates a piperazine ring and a bis-aryl sulfanyl structure, enabling multimodal serotonin receptor modulation and serotonin reuptake inhibition. The absence of an indole core distinguishes it mechanistically from the target compound.
- Activity : Clinically used as an antidepressant, Vortioxetine highlights how sulfanyl-linked aromatic systems can achieve CNS bioavailability and receptor engagement .
Famotidine (3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide)
- Key Differences : Famotidine’s sulfanyl bridge connects a thiazole ring to a sulfamoylpropanimidamide group, enabling histamine H2 receptor antagonism. The thiazole and guanidine groups contrast with the indole-acetonitrile system.
- Activity: Famotidine is a potent H2 antagonist used for gastric acid suppression, demonstrating how sulfanyl groups can enhance target binding in non-indole systems .
Pemaglitazar ((2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid)
- Key Differences: This PPAR agonist combines a sulfanyl-linked 2-methylphenyl group with a trifluoromethylphenoxybutanoic acid chain. The carboxylic acid group enables ionic interactions absent in the acetonitrile-containing target compound.
- Activity : Pemaglitazar’s design illustrates the use of sulfanyl groups to optimize pharmacokinetic properties in metabolic disease therapeutics .
Comparative Data Table
Mechanistic and Pharmacological Insights
- Electronic Effects : The electron-withdrawing acetonitrile group in [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile may reduce nucleophilicity at the sulfur atom compared to Famotidine’s thiolate-forming thiazole or Pemaglitazar’s electron-rich aryl systems.
- Bioavailability : Vortioxetine’s piperazine moiety enhances blood-brain barrier penetration, whereas the target compound’s compact structure may favor peripheral tissue distribution.
- Synthetic Utility : The acetonitrile group could serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids), a feature exploited in Pemaglitazar’s design .
Biological Activity
[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving indole derivatives and sulfanyl acetonitrile. The structural framework consists of an indole moiety substituted with a sulfanyl group and an acetonitrile functional group, which contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines.
Table 1: Anticancer Activity Data
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile has shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Table 3: Anti-inflammatory Activity Data
Case Studies
A notable case study involved the administration of [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile in a murine model of cancer. The treated group showed a significant reduction in tumor size compared to the control group, with histopathological analysis revealing increased apoptosis in tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
